molecular formula C13H17NO5 B12386248 (R,E)-TCO-NHS Ester

(R,E)-TCO-NHS Ester

Cat. No.: B12386248
M. Wt: 267.28 g/mol
InChI Key: IXECMLNTLPRCJD-RWCYGVJQSA-N
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Description

(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester is a chemical compound that is widely used in bioconjugation and click chemistry. It is known for its ability to form stable covalent bonds with amines, making it a valuable tool in the modification of biomolecules. The compound is characterized by its trans-cyclooctene (TCO) moiety, which is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester typically involves the following steps:

    Formation of trans-Cyclooctene: The trans-cyclooctene moiety is synthesized through a series of reactions starting from cyclooctene. This involves the use of catalysts and specific reaction conditions to ensure the formation of the trans isomer.

    Activation with N-hydroxysuccinimide: The trans-cyclooctene is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of (R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The ester group can react with primary amines to form stable amide bonds.

    Cycloaddition Reactions: The trans-cyclooctene moiety is highly reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages.

Common Reagents and Conditions

    Primary Amines: Used in substitution reactions to form amide bonds.

    Azides: Used in SPAAC reactions to form triazole linkages.

    Catalysts: Such as copper(I) catalysts, are often used to facilitate cycloaddition reactions.

Major Products

    Amide Bonds: Formed from substitution reactions with primary amines.

    Triazole Linkages: Formed from SPAAC reactions with azides.

Scientific Research Applications

(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester has a wide range of applications in scientific research, including:

    Bioconjugation: Used to attach various biomolecules such as proteins, peptides, and antibodies to surfaces or other molecules.

    Click Chemistry: Utilized in SPAAC reactions for the rapid and efficient formation of covalent bonds without the need for copper catalysts.

    Drug Delivery: Employed in the development of targeted drug delivery systems by conjugating drugs to specific targeting molecules.

    Imaging: Used in the labeling of biomolecules for imaging studies in biological systems.

Mechanism of Action

The mechanism of action of (R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester involves the formation of covalent bonds with primary amines through nucleophilic substitution. The trans-cyclooctene moiety undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound a valuable tool in bioconjugation and click chemistry.

Comparison with Similar Compounds

Similar Compounds

    cis-Cyclooctene-N-hydroxysuccinimide ester: Similar in structure but with a cis configuration, which affects its reactivity in cycloaddition reactions.

    N-hydroxysuccinimide ester derivatives: Other derivatives with different alkene or alkyne moieties.

Uniqueness

(R,E)-trans-Cyclooctene-N-hydroxysuccinimide ester is unique due to its high reactivity in SPAAC reactions and its ability to form stable covalent bonds with primary amines. This makes it particularly useful in applications where rapid and efficient bioconjugation is required.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

[(1R,2E)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4+/t10-/m0/s1

InChI Key

IXECMLNTLPRCJD-RWCYGVJQSA-N

Isomeric SMILES

C1CC/C=C/[C@@H](CC1)OC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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